molecular formula C19H15N3OS B4620294 3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

Cat. No.: B4620294
M. Wt: 333.4 g/mol
InChI Key: GUBFNGOMDBFDIC-QINSGFPZSA-N
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Description

3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as MTAA, is a chemical compound that has gained attention in the scientific community for its potential use in medical research. MTAA is a synthetic compound that belongs to the class of acrylonitrile derivatives. It has been found to have various biochemical and physiological effects on the human body, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in the synthesis of new heterocyclic compounds, demonstrating its versatility as a building block in organic chemistry. For instance, it's been used in the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were subsequently evaluated for their cytotoxic activity against cancer cells (Hassan et al., 2014).

Material Science Applications

  • In the field of materials science, modifications of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including this compound, have shown enhanced thermal stability and promising biological activities. These modified hydrogels exhibit potential for medical applications (Aly et al., 2015).

Photonic and Optical Materials

  • The compound has contributed to the development of azo polymers with electronic push and pull structures. These materials have been studied for their photoinduced birefringence and surface relief grating behaviors, indicating potential applications in optical data storage and photonics (Cao et al., 2008).

Biocatalytic Applications

  • It has been a substrate in studies on the biocatalytic hydrolysis of β-aminonitriles to β-amino-amides using specific strains of bacteria, showcasing the biocatalytic versatility and enantioselectivity of microbial enzymes (Chhiba et al., 2012).

Nonlinear Optical Properties

  • Donor-acceptor substituted thiophene dyes, including this compound, have been synthesized and characterized for enhanced nonlinear optical limiting, presenting applications in optoelectronic devices aimed at protecting human eyes and optical sensors (Anandan et al., 2018).

Properties

IUPAC Name

(Z)-3-(4-methoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-23-17-9-7-16(8-10-17)21-12-15(11-20)19-22-18(13-24-19)14-5-3-2-4-6-14/h2-10,12-13,21H,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBFNGOMDBFDIC-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
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3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
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3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
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3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
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3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
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3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

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